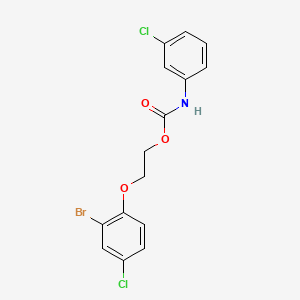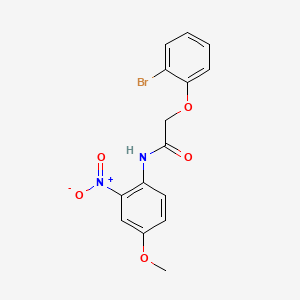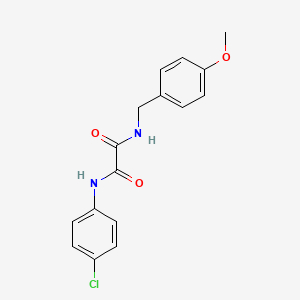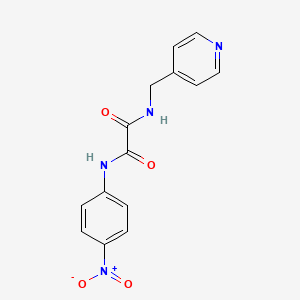
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Bromoxynil, is a herbicide that is commonly used in agriculture to control broadleaf weeds in crops such as cotton, soybeans, and wheat. This chemical compound is an effective herbicide due to its ability to inhibit photosynthesis in plants, leading to the death of unwanted weeds.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of photosynthesis in plants. This herbicide targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate prevents the synthesis of ATP and NADPH, which are essential for plant growth and survival. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate on plants have been extensively studied. This herbicide has been shown to affect the activity of enzymes involved in the photosynthetic process, as well as the synthesis of chlorophyll and other pigments. It also affects the metabolism of carbohydrates and proteins in plants. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been found to have toxic effects on non-target organisms, such as fish and aquatic invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments include its effectiveness in controlling broadleaf weeds, its low cost, and its availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms, its persistence in the environment, and its potential for resistance development in weeds.
Direcciones Futuras
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. Researchers could also investigate the potential for resistance development in weeds and develop strategies to prevent it. In addition, studies could be conducted to explore the impact of this herbicide on soil microorganisms and the environment. Finally, researchers could investigate the potential for using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the photosynthetic process in plants.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
Aplicaciones Científicas De Investigación
The use of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in scientific research has been focused on its herbicidal properties. Researchers have studied the effects of this herbicide on various crops and weeds, as well as its impact on the environment and non-target organisms. Studies have also been conducted to develop more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)4-5-14(13)21-6-7-22-15(20)19-12-3-1-2-10(17)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDUBFXKQWLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)